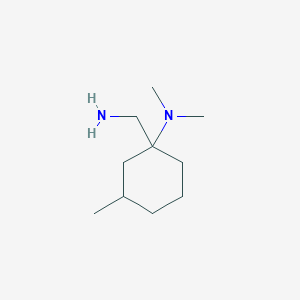
1-(aminomethyl)-N,N,3-trimethylcyclohexan-1-amine
Descripción general
Descripción
1-(Aminomethyl)-N,N,3-trimethylcyclohexan-1-amine, or AMC, is a cyclic amine compound with a wide range of applications in the fields of organic chemistry and biochemistry. In the organic synthesis of molecules, AMC is used as a versatile building block for a variety of chemical reactions, allowing for the production of various organic compounds with specific properties. In biochemistry, AMC has been used as a research tool to study the mechanism of action and biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
Nitrogen-containing compounds like 1-(aminomethyl)-N,N,3-trimethylcyclohexan-1-amine are prevalent in various industries, including textile and chemical manufacturing. Research indicates that these compounds are resistant to conventional degradation methods. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing such nitrogen-containing compounds, enhancing the efficacy of treatment schemes. AOPs, including ozone and Fenton processes, are particularly reactive towards amines, dyes, and pesticides, showing promise for efficient degradation under optimized conditions (Bhat & Gogate, 2021).
Catalysis in Organic Synthesis
The role of this compound in catalysis, specifically in C-N bond-forming cross-coupling reactions, is significant. Recyclable copper catalyst systems have been developed for these reactions, employing various amines, including this compound, with aryl iodides, bromides, chlorides, and arylboronic acids. These catalytic systems, highlighted for their sustainability and potential for commercial exploitation, underscore the importance of such amines in facilitating efficient and eco-friendly organic synthesis processes (Kantam et al., 2013).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) demonstrate significant potential for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The incorporation of amines into MOFs enhances their CO2 sorption capacity, showcasing the utility of such compounds in addressing environmental challenges. The synthesis methods for amine-functionalized MOFs, including post-modification and physical impregnation, present innovative approaches for creating materials with high CO2 affinity, further illustrating the broad applicability of nitrogen-containing amines in material science and environmental technology (Lin, Kong, & Chen, 2016).
Mecanismo De Acción
Target of Action
The primary target of 1-(aminomethyl)-N,N,3-trimethylcyclohexan-1-amine is the α2δ-1 subunit of voltage-gated calcium channels . This protein plays a crucial role in the transmission of nerve signals and the regulation of various cellular functions.
Mode of Action
This compound, also known as gabapentin, interacts with its target by binding to the α2δ-1 subunit of voltage-gated calcium channels . This binding decreases the activity of these channels, reducing the influx of calcium ions into neurons. As a result, the release of excitatory neurotransmitters is decreased, leading to a reduction in neuronal excitability .
Biochemical Pathways
The action of this compound affects the calcium signaling pathway. By inhibiting the activity of voltage-gated calcium channels, it disrupts the normal flow of calcium ions into neurons. This disruption affects various downstream processes, including the release of neurotransmitters and the activation of intracellular signaling pathways .
Pharmacokinetics
This compound is a prodrug of gabapentin, designed to be absorbed throughout the intestine by high capacity nutrient transporters . It is efficiently absorbed and rapidly converted to gabapentin after oral dosing . The bioavailability of gabapentin from this prodrug is significantly higher compared to gabapentin alone .
Result of Action
The action of this compound leads to a decrease in neuronal excitability. This results in its therapeutic effects, which include the reduction of neuropathic pain and the control of certain types of seizures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet and lifestyle can affect the absorption and metabolism of the drug. Additionally, genetic factors can influence the drug’s efficacy and the patient’s response .
Propiedades
IUPAC Name |
1-(aminomethyl)-N,N,3-trimethylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9-5-4-6-10(7-9,8-11)12(2)3/h9H,4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUFZDVXZCCLLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(CN)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



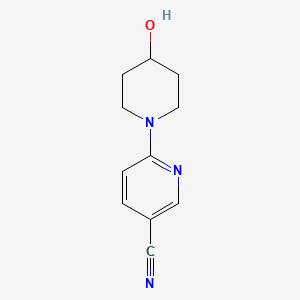
![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199700.png)
![2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199704.png)
![N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199709.png)
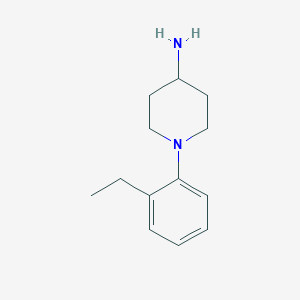
![3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3199727.png)
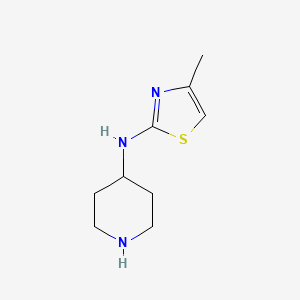
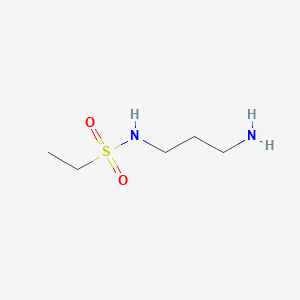
![2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B3199739.png)
![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3199741.png)
![2-[(5-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B3199747.png)
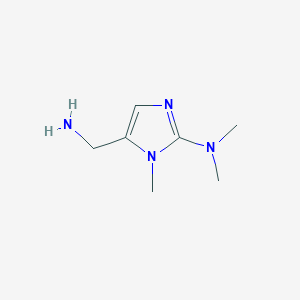
![3-[(3-Bromobenzyl)sulfonyl]propanoic acid](/img/structure/B3199770.png)
![2-(piperidin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B3199774.png)